

N-Isopropylbenzamide: A Comparative Guide for Use as a Reference Standard

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Compound of Interest

Compound Name: *N*-Isopropylbenzamide

Cat. No.: B184332

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This guide provides a comprehensive validation of **N-Isopropylbenzamide** as a reference standard for analytical applications. It includes a detailed comparison with alternative benzamide derivatives, supported by experimental data and standardized protocols, to ensure accuracy and reliability in research and quality control processes.

Physicochemical Properties and Purity Comparison

N-Isopropylbenzamide is a member of the benzamide class of compounds.^[1] As a reference standard, its purity and well-defined physical properties are paramount. The following table summarizes the key physicochemical data for **N-Isopropylbenzamide** and compares it with two common alternatives, N-Propylbenzamide and Benzamide.

| Property | N-Isopropylbenzamide | N-Propylbenzamide | Benzamide |
|-------------------|--|---------------------------------------|----------------------------------|
| Molecular Formula | C ₁₀ H ₁₃ NO[2][3] | C ₁₀ H ₁₃ NO[4] | C ₇ H ₇ NO |
| Molecular Weight | 163.22 g/mol [2][3] | 163.22 g/mol [4] | 121.14 g/mol |
| CAS Number | 5440-69-7 | 10546-70-0[4] | 55-21-0 |
| Melting Point | 97-101 °C | Not available | 127-130 °C |
| Purity (Typical) | >98.0% (GC) | ≥98% | ≥99% |
| Appearance | White to light yellow crystalline powder | Not available | White crystalline solid |

Experimental Data and Analytical Profiles

The identity and purity of a reference standard are confirmed through various analytical techniques. Below are typical experimental data for **N-Isopropylbenzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H-NMR (CDCl₃, 400 MHz) δ (ppm): 7.75-7.73 (m, 2H), 7.45-7.38 (m, 3H), 6.12 (br s, 1H), 4.32-4.20 (m, 1H), 1.23 (d, J = 6.8 Hz, 6H).
- ¹³C-NMR (CDCl₃, 100 MHz) δ (ppm): 166.7, 134.9, 131.1, 128.4, 126.8, 41.8, 22.7.

Fourier-Transform Infrared (FTIR) Spectroscopy

- ν_{max} (KBr) cm⁻¹: 3290 (N-H stretching), 1630 (C=O stretching, Amide I).

Gas Chromatography-Mass Spectrometry (GC-MS)

- A GC-MS analysis confirms the molecular weight and provides a fragmentation pattern characteristic of the compound's structure. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of **N-Isopropylbenzamide**.

Experimental Protocols

Detailed methodologies are crucial for the consistent and accurate use of a reference standard.

HPLC Method for Purity Assessment

- Instrumentation: Standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: Acetonitrile and water (gradient or isocratic, to be optimized for specific applications).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Prepare a 1 mg/mL stock solution in a suitable solvent (e.g., acetonitrile or methanol). Dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.

GC-MS Method for Identification

- Instrumentation: Gas chromatograph coupled to a mass spectrometer.
- Column: Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 μ m).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250 $^{\circ}$ C.
- Oven Temperature Program: Start at 100 $^{\circ}$ C, hold for 2 minutes, ramp to 280 $^{\circ}$ C at 15 $^{\circ}$ C/min, and hold for 10 minutes.
- Ionization: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-500.

- Sample Preparation: Prepare a 1 mg/mL solution in a volatile organic solvent such as methanol or ethyl acetate.

NMR Spectroscopy for Structural Confirmation

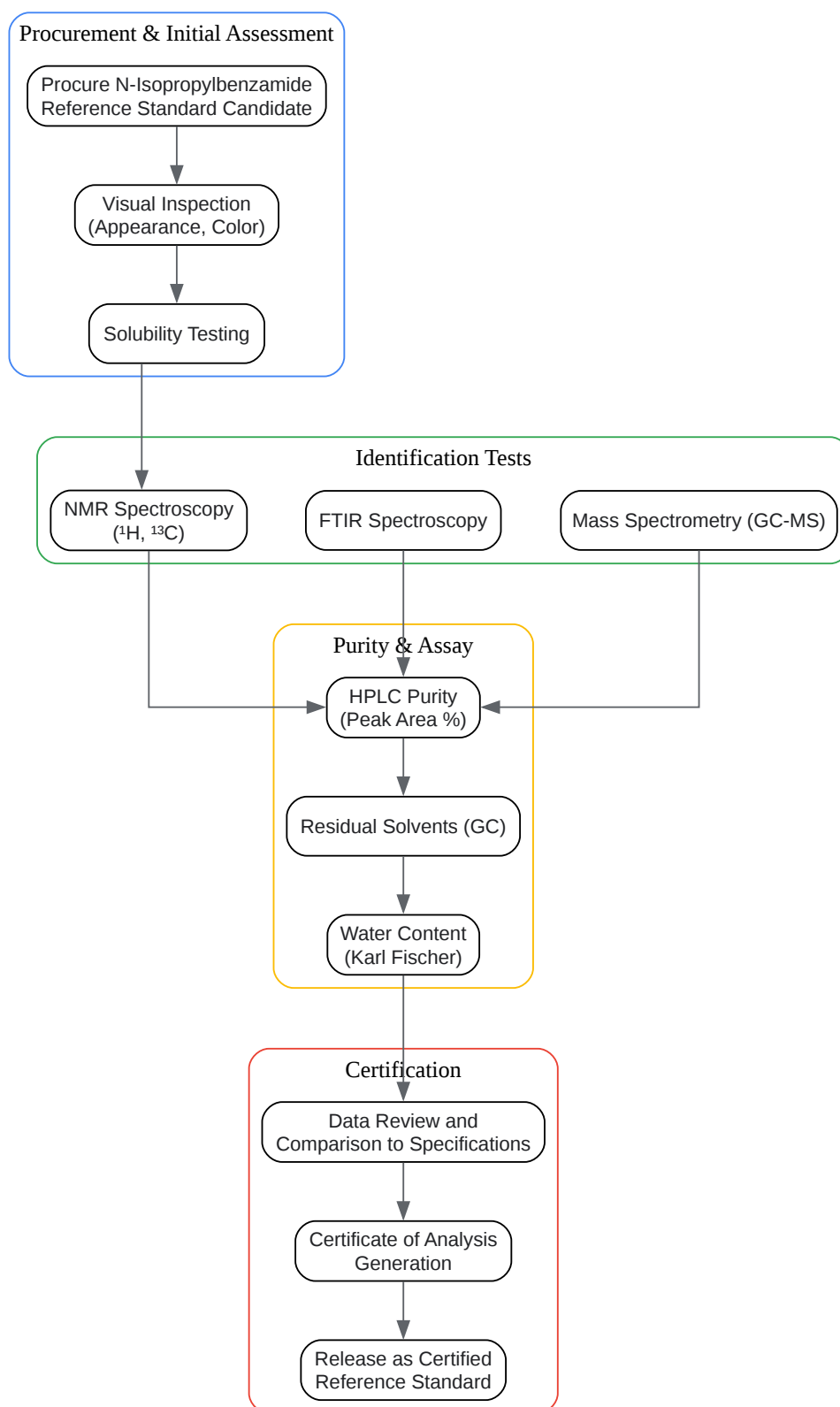
- Instrumentation: 400 MHz or higher NMR spectrometer.
- Sample Preparation: Dissolve approximately 10-20 mg of the reference standard in 0.6-0.8 mL of deuterated chloroform (CDCl_3) or other suitable deuterated solvent.
- Acquisition: Acquire ^1H and ^{13}C NMR spectra according to standard instrument parameters.

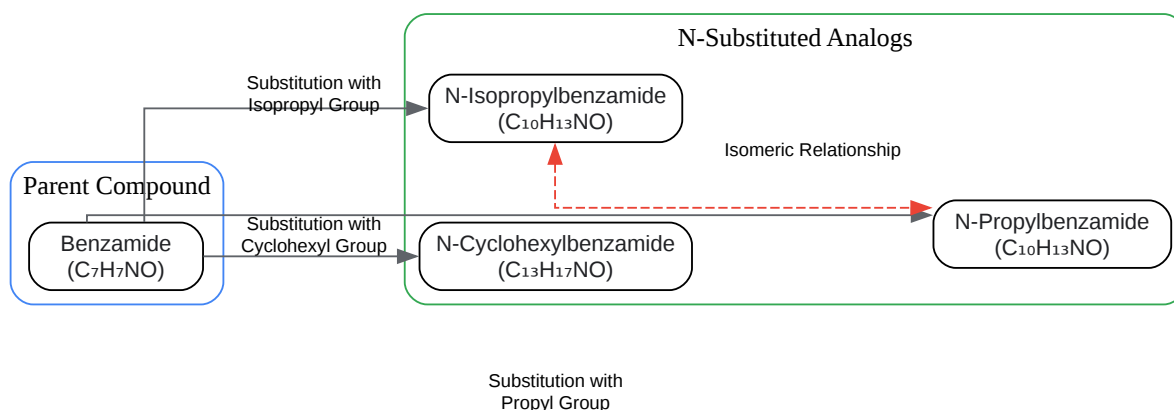
FTIR Spectroscopy for Functional Group Identification

- Instrumentation: FTIR spectrometer.
- Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate.
- Measurement Range: 4000-400 cm^{-1} .

Workflow and Pathway Diagrams

Visual representations of the validation process and the compound's context are provided below.





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